molecular formula C15H11FN4O2 B2691791 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326874-10-5

1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2691791
CAS No.: 1326874-10-5
M. Wt: 298.277
InChI Key: XPEJNBHCCYJELD-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology, particularly as a key intermediate or core structure for the development of kinase inhibitors. Its molecular architecture, featuring a 1,2,3-triazole core linked to a pyridine and a fluoro-methylphenyl ring, is designed to mimic adenine and facilitate potent binding to the ATP-binding sites of various protein kinases. Research indicates that structurally similar 1,2,3-triazole-based compounds exhibit potent inhibitory activity against Salt-Inducible Kinases (SIKs) , which are key regulators of inflammatory signaling and metabolic processes. This compound serves as a versatile building block for the synthesis of more complex molecules, such as proteolysis targeting chimeras (PROTACs), where it can function as the kinase-targeting ligand. The integration of a carboxylic acid handle allows for straightforward conjugation to E3 ubiquitin ligase ligands, enabling the creation of bifunctional molecules that selectively degrade target kinases . Its primary research value lies in probe and drug discovery programs focused on oncology, immunology, and neurodegenerative diseases, providing a critical tool for investigating cellular signaling pathways and validating new therapeutic targets.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEJNBHCCYJELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 3-fluoro-4-methylaniline through diazotization followed by azidation.

    Coupling with Pyridine: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyridine moiety can interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name 1-Position Substituent 5-Position Substituent Key Features
1-(3-Fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Fluoro-4-methylphenyl Pyridin-2-yl Fluoro (electron-withdrawing) and methyl (electron-donating) on aryl; pyridine enhances π-stacking
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-methylphenyl Pyridin-2-yl Chloro (stronger electron-withdrawing) vs. fluoro; similar steric effects
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Trifluoromethyl group increases lipophilicity; higher antiproliferative activity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Thiazole introduces sulfur-based interactions; zwitterionic form enhances activity
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Ethoxy (electron-donating); exhibits ring-chain tautomerism (20% cyclic hemiacetal)

Physicochemical Properties

Property 1-(3-Fluoro-4-methylphenyl)-5-(pyridin-2-yl)-triazole-4-COOH (Predicted) 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-triazole-4-COOH 1-(4-Chlorophenyl)-5-CF3-triazole-4-COOH
Molecular Weight ~313.27 g/mol 314.73 g/mol 305.67 g/mol
Density ~1.45 g/cm³ 1.45 g/cm³ N/A
pKa ~3.0 (carboxylic acid) 2.97 2.5–3.5
Melting Point ~530–540°C 538.4°C N/A
Solubility Moderate (polar solvents) Low (nonpolar solvents) High lipophilicity

Key Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 1-position enhance antiproliferative activity but reduce solubility.
  • Pyridin-2-yl at the 5-position improves target engagement via hydrogen bonding and aromatic interactions .

Acidity and Bioactivity :

  • The carboxylic acid group’s high acidity (pKa ~3) limits cellular uptake, making amide derivatives more potent in drug design .

Tautomerism :

  • Formyl-substituted analogs exhibit ring-chain tautomerism, which may influence reactivity and binding modes .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11FN4O2
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 1326874-10-5
  • Structure : The compound features a triazole ring linked to a pyridine moiety and a carboxylic acid functional group.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, in vitro assays demonstrated that derivatives of triazole compounds exhibited significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of approximately 6.06 µM against H460 lung cancer cells, indicating potent antitumor activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Treatment with the compound led to increased apoptosis in cancer cells, as evidenced by elevated levels of LC3 and γ-H2AX expression .
  • Reactive Oxygen Species (ROS) Generation : The compound was shown to induce ROS production, which is often associated with the initiation of apoptotic pathways in cancer cells .
  • Inhibition of Enzymatic Activity : Similar triazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases .

Neuroprotective Effects

Research has indicated that triazole-containing compounds can exhibit neuroprotective properties. In particular, studies have shown that certain analogs can cross the blood-brain barrier and exert neuroprotective effects by inhibiting inflammatory pathways and oxidative stress . The ability to selectively chelate biometals like Cu²⁺ also contributes to their neuroprotective effects by reducing metal-induced toxicity .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.0063 µmol/mL .

Study on Lung Cancer Cells

In a recent study focusing on lung cancer treatments, the compound was tested for its efficacy against H460 cells. The results indicated that it not only inhibited cell proliferation but also induced significant apoptosis through ROS-mediated pathways . This suggests its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Study in Alzheimer’s Disease Models

Another study investigated the effects of similar triazole compounds on Alzheimer's disease models. The findings suggested that these compounds could improve cognitive function and reduce neuroinflammation in scopolamine-induced mice models . This highlights their dual role in both cancer therapy and neuroprotection.

Q & A

Q. What challenges arise when scaling up synthesis from mg to gram quantities?

  • Reaction Optimization : Transition from batch to flow chemistry for azide-alkyne cycloaddition to improve yield .
  • Purification Scalability : Replace column chromatography with recrystallization or centrifugal partition chromatography .

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